molecular formula C9H11BrN2 B13287444 4-Bromo-6-cyclobutyl-2-methylpyrimidine

4-Bromo-6-cyclobutyl-2-methylpyrimidine

Cat. No.: B13287444
M. Wt: 227.10 g/mol
InChI Key: QLHHMVSSLSZXFX-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclobutyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₉H₁₁BrN₂. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 4, a cyclobutyl group at position 6, and a methyl group at position 2. This unique structure imparts specific chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyclobutyl-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclobutyl bromide.

    Bromination: The bromination of 2-methylpyrimidine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at position 4 of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyclobutyl-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-6-cyclobutyl-2-methylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclobutyl-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-cyclobutyl-2-methylpyrimidine is unique due to the presence of both the bromine atom and the cyclobutyl group, which impart specific reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-6-cyclobutyl-2-methylpyrimidine

InChI

InChI=1S/C9H11BrN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

QLHHMVSSLSZXFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C2CCC2

Origin of Product

United States

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